molecular formula C14H30O2 B161783 Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]- CAS No. 10137-98-1

Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-

Cat. No. B161783
CAS RN: 10137-98-1
M. Wt: 230.39 g/mol
InChI Key: VKKFWRYCMZBXIG-UHFFFAOYSA-N
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Description

Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy-], commonly known as EDO, is a chemical compound used in various scientific research applications. It is synthesized through a complex process and has been found to have several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of EDO is not fully understood. However, it is believed that EDO interacts with cell membranes and disrupts their structure and function. This leads to cell death in microorganisms and fungi.

Biochemical And Physiological Effects

EDO has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and fungi, including Candida albicans and Escherichia coli. EDO has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

Advantages And Limitations For Lab Experiments

EDO has several advantages for lab experiments. It is a non-toxic and non-flammable compound, making it safe to handle. It is also stable under various conditions, making it a reliable compound for experiments. However, EDO has some limitations. It is not soluble in water, which can limit its use in aqueous experiments. It is also a relatively expensive compound, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of EDO in scientific research. One potential application is in the development of new antimicrobial and antifungal agents. EDO can also be used in the development of new anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of EDO and its potential applications in various fields.
Conclusion
EDO is a unique compound with several applications in scientific research. Its synthesis method is complex, and it has several biochemical and physiological effects. EDO has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Further research is needed to fully understand the potential applications of EDO in various fields.

Synthesis Methods

EDO is synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethyl-1-hexanol with 2-methylpropene to form 3,5-dimethyl-1-(2-methylpropyl)hexene. This intermediate is then reacted with 2-chloroethyl ethyl ether to form 2-[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxyethyl chloride. The final step involves the reaction of this intermediate with sodium ethoxide to form EDO.

Scientific Research Applications

EDO has been extensively used in scientific research for its unique properties. It is commonly used as a solvent, surfactant, and emulsifier in various applications. It is also used as a lubricant and plasticizer in the polymer industry. EDO has been found to have antimicrobial and antifungal properties, making it a useful compound in the pharmaceutical industry.

properties

IUPAC Name

2-(2,6,8-trimethylnonan-4-yloxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-11(2)8-13(5)10-14(9-12(3)4)16-7-6-15/h11-15H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKFWRYCMZBXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(CC(C)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60828-78-6
Details Compound: Polyethylene glycol trimethylnonyl ether
Record name Polyethylene glycol trimethylnonyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60828-78-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00873978
Record name 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol
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Molecular Weight

230.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-

CAS RN

10137-98-1, 60828-78-6
Record name 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10137-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((1-isobutyl-3,5-dimethylhexyl)oxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-.omega.-hydroxy-
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Record name 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]
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Record name Poly(oxy-1,2-ethanediyl), α-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-ω-hydroxy
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